1-Methylisoquinoline-5-carbaldehyde
CAS No.:
Cat. No.: VC15989950
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO |
|---|---|
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 1-methylisoquinoline-5-carbaldehyde |
| Standard InChI | InChI=1S/C11H9NO/c1-8-10-4-2-3-9(7-13)11(10)5-6-12-8/h2-7H,1H3 |
| Standard InChI Key | GKNHDSIABDCZJM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC2=C(C=CC=C12)C=O |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Isomeric Considerations
Notably, the patent literature describes 5-iodo-1-methylisoquinoline (CAS 1721-93-3), confirming the synthetic accessibility of substituted 1-methylisoquinolines . This suggests that 1-methylisoquinoline-5-carbaldehyde could be synthesized through analogous strategies, replacing iodine with a formyl group.
Molecular Architecture
Key structural features derived from PubChem data for the indoline analog include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₁NO | |
| Molecular weight | 161.20 g/mol | |
| SMILES | CN1CCC2=C1C=CC(=C2)C=O | |
| InChIKey | OZQGVTARHLDSTI-UHFFFAOYSA-N |
The 3D conformation exhibits planarity at the formyl-substituted aromatic ring, with the methyl group inducing slight puckering in the saturated heterocycle . For the isoquinoline variant, computational modeling predicts increased aromaticity due to the pyridine-like nitrogen, potentially altering electronic properties compared to the indoline analog.
Synthetic Methodologies
Direct Synthesis from Isoquinoline Precursors
Patent CN112300072A details high-yield iodination of 1-methylisoquinoline using NaNO₂/KI/H₂O systems . Adapting this protocol, formylation could theoretically occur via Vilsmeier-Haack reaction conditions (POCl₃/DMF), introducing the aldehyde group at the activated 5-position.
Critical reaction parameters from analogous systems include:
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Catalyst: Methanesulfonic acid (MeSO₃H) enhances electrophilic substitution
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Temperature: Optimal range 80–100°C for similar aromatic formylations
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Post-processing: Na₂S₂O₃ quenching removes excess iodinating agents, adaptable for aldehyde stabilization
Alternative Routes via Indoline Intermediates
The indoline analog's synthesis (PubChem CID 595181) likely proceeds through Friedländer condensation, followed by selective oxidation at position 5. Pd-catalyzed cross-coupling could then transform indoline to isoquinoline systems, though yield optimization remains challenging .
Physicochemical Characterization
Spectroscopic Profiles
For 1-methylindoline-5-carbaldehyde :
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¹H NMR (400 MHz): δ 9.14 (s, 1H, ArH), 8.64 (d, J=6.0 Hz), 4.63 (t, J=7.6 Hz)
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IR: Strong C=O stretch ~1700 cm⁻¹
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MS: m/z 161.20 (M⁺)
Isoquinoline derivatives exhibit upfield shifts for protons adjacent to the pyridine nitrogen. Computational models (ChemDraw) predict the isoquinoline variant's ¹³C NMR would show a deshielded aldehyde carbon at ~192 ppm.
Thermodynamic Properties
Comparative data for structural analogs:
| Compound | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/mL) |
|---|---|---|---|
| 1-Methylindoline-5-carbaldehyde | – | – | – |
| 1-Methylisoquinoline | 10–12 | 126–128/16 | 1.078 |
The aldehyde group increases polarity, likely reducing volatility compared to 1-methylisoquinoline. Hansen solubility parameters predict moderate solubility in DCM and DMF but poor aqueous solubility (<0.1 mg/mL).
Applications and Industrial Relevance
While direct applications of 1-methylisoquinoline-5-carbaldehyde remain undocumented, its structural analogs serve as:
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Pharmaceutical intermediates: Antimalarial and anticancer scaffolds
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Ligands in catalysis: Chiral auxiliaries in asymmetric synthesis
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Optoelectronic materials: Charge-transport layers in OLEDs
The compound's bifunctional nature (aldehyde + heterocycle) makes it particularly valuable for constructing molecular libraries via combinatorial chemistry.
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